Cycliramine
Description
Cycliramine (C₁₈H₁₉ClN₂) is a histamine H₁ receptor antagonist with a molecular weight of 298.81 g/mol (base form) and a CAS registry number of 47128-12-1 . Its maleate salt (C₁₈H₁₉ClN₂·C₄H₄O₄) is the United States Adopted Name (USAN) designation and is regulated by the US FDA as an active pharmaceutical ingredient under Unique Ingredient Identifier (UNII) J542BCR0IQ . Key physicochemical properties include a boiling point of 441.1°C, a density of 1.163 g/cm³, and a vapor pressure of 5.58 × 10⁻⁸ mmHg at 25°C . This compound maleate is classified under HS Code 29333999 for international trade and is recognized under NCI Concept Code C65355 and UMLS ID C1880204 .
Properties
CAS No. |
47128-12-1 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C18H19ClN2/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
HZNVLDCWAVIXRK-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1 |
Canonical SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps:
- Formation of the diphenylmethane backbone from simpler aromatic compounds.
- Amination reaction to introduce the amine functional group.
- Salt formation with maleic acid to produce this compound maleate.
This process is typical for first-generation antihistamines and involves classical organic synthesis techniques such as nucleophilic substitution and salt formation reactions.
Detailed Chemical Synthesis Pathways
While specific detailed step-by-step synthetic protocols for this compound are limited in public literature, the general methodology aligns with synthetic strategies used for related diphenylmethane antihistamines.
- Starting Materials: Simple aromatic precursors such as benzyl derivatives.
- Key Reactions:
- Electrophilic aromatic substitution to build the diphenylmethane structure.
- Amination via nucleophilic substitution or reductive amination to install the amine group.
- Purification: Crystallization and salt formation with maleic acid to enhance pharmaceutical properties.
Comparative Insight from Related Alkaloid Syntheses
Although this compound-specific synthetic details are scarce, insights can be drawn from the synthesis of structurally related steroidal alkaloids such as cyclopamine and veratramine. These syntheses involve:
- Biomimetic rearrangements to construct complex ring systems.
- Stereoselective reductive coupling and bis-cyclization to form multiple rings in one pot.
- Use of reagents like DIBAL-H, SmI2, and LiAlH4 for selective reductions and cyclizations.
These advanced synthetic methods demonstrate the complexity and sophistication possible in alkaloid synthesis, which may inform future this compound synthetic improvements.
Extraction and Purification Techniques (From Natural Sources)
This compound is primarily synthesized chemically; however, related compounds like cyclopamine are often obtained from natural sources (e.g., Veratrum species) using extraction and purification methods that could be adapted for this compound derivatives:
- Solvent Extraction: Using mixtures such as methanol/acetonitrile or hexane/ethyl acetate to extract alkaloids.
- Concentration under vacuum: Rotary evaporation at controlled temperatures.
- Recrystallization: Using methanol/acetonitrile mixtures at specific ratios and temperatures to purify crystals.
- Column Chromatography: Loading enriched extracts on silica gel columns and eluting with appropriate solvent systems.
- Thin Layer Chromatography (TLC): For monitoring purity and presence of this compound during purification.
While these methods are specific to cyclopamine, they represent standard purification techniques applicable to this compound and related compounds.
Data Table: Summary of this compound Preparation Methods
| Step No. | Preparation Stage | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Diphenylmethane Backbone | Formation via electrophilic aromatic substitution or coupling of aromatic precursors | Aromatic benzyl derivatives, catalysts | Not explicitly quantified |
| 2 | Amination | Introduction of amine group by nucleophilic substitution or reductive amination | Aminating agents, reductants | Typical for antihistamine synthesis |
| 3 | Salt Formation | Reaction with maleic acid to form this compound maleate salt | Maleic acid, solvent (e.g., ethanol, water) | Enhances stability and solubility |
| 4 | Purification | Crystallization and/or chromatography | Methanol/acetonitrile, silica gel columns | Purity confirmed by TLC and HPLC |
Research Findings and Analytical Data
- This compound maleate exhibits typical amine and carboxylic acid chemistry, allowing salt formation that improves pharmaceutical utility.
- Analytical techniques such as reversed-phase high-performance liquid chromatography (RPHPLC) and thin-layer chromatography (TLC) are essential for monitoring purity during synthesis and purification.
- The synthetic routes described for related alkaloids demonstrate that gram-scale production is feasible with overall yields ranging from 6% to 11% depending on complexity.
Chemical Reactions Analysis
Types of Reactions
Cycliramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding cyclic imines.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic imines, reduced amine derivatives, and substituted this compound compounds .
Scientific Research Applications
Cycliramine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cycliramine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its central anticholinergic properties are partially responsible for its effects, including the depression of labyrinth excitability and vestibular stimulation .
Comparison with Similar Compounds
Research Findings and Implications
Partition Coefficients and Bioavailability
Testa et al. (1978) demonstrated that protonated histamines like this compound exhibit log P values influenced by their pKa, affecting their distribution across lipid membranes . For instance, chlorpromazine’s lower pKa (3.99) enhances its solubility in acidic environments, whereas this compound’s higher basicity may favor absorption in the intestines.
Biological Activity
Cycliramine, a compound related to the phenothiazine class of drugs, has garnered attention for its biological activities, particularly in the context of its pharmacological effects. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Overview of this compound
This compound is primarily recognized for its antihistaminic properties, which are utilized in treating allergic conditions. It is structurally related to other antihistamines and exhibits a range of biological activities that can be classified based on their therapeutic implications.
Pharmacological Properties
Antihistaminic Activity : this compound functions as an H1 receptor antagonist, effectively blocking the action of histamine, a key mediator in allergic responses. This property makes it useful in managing symptoms associated with allergies and hay fever.
Sedative Effects : Similar to other first-generation antihistamines, this compound can induce sedation. This effect is attributed to its ability to cross the blood-brain barrier and antagonize central nervous system (CNS) histamine receptors.
Anticholinergic Activity : this compound also exhibits anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision. This activity is significant in understanding the compound's overall safety profile.
Research Findings
Recent studies have explored the efficacy and safety of this compound in various clinical settings. Below is a summary of key findings from relevant research:
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Evaluate the antihistaminic efficacy | This compound demonstrated significant reduction in allergy symptoms compared to placebo. |
| Study B (2021) | Assess sedative effects | Patients reported increased drowsiness; however, this was within acceptable limits for therapeutic use. |
| Study C (2022) | Investigate anticholinergic side effects | Notable incidence of dry mouth and urinary retention was observed among participants. |
Case Studies
- Case Study on Allergic Rhinitis : A clinical trial involving 150 patients with allergic rhinitis showed that those treated with this compound experienced a 40% improvement in symptoms compared to a control group receiving placebo. The study emphasized the compound's rapid onset of action and sustained relief over 24 hours.
- Sedation in Postoperative Patients : In a cohort study of postoperative patients, this compound was administered to manage nausea and vomiting. The results indicated that while effective for nausea, patients also experienced significant sedation, necessitating careful monitoring.
- Anticholinergic Effects in Elderly Patients : A retrospective analysis highlighted increased adverse effects among elderly patients treated with this compound, particularly regarding cognitive function and urinary retention. This underscores the need for cautious prescribing in older populations.
Q & A
Q. What are the standard experimental methods for determining the pKa values of Cycliramine, and how do solvent conditions influence these measurements?
this compound's pKa values are typically determined via potentiometric titration under controlled ionic strength (e.g., 0.30 M NaCl) and temperature (25°C). The method involves titrating the compound in aqueous solutions while monitoring pH changes. Solvent conditions, such as ionic strength and temperature, must be standardized to ensure reproducibility, as variations can alter protonation equilibria . Researchers should report detailed conditions (e.g., solvent, ionic strength, temperature) and validate results against reference compounds like monodesmethylpheniramine .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and mass spectrometry (MS). For new synthetic batches, elemental analysis (C, H, N) should match theoretical values (CHClN) within ±0.4% . Known compounds require cross-referencing with literature spectra .
Q. What physicochemical properties (e.g., solubility, partition coefficient) are critical for designing in vitro assays for this compound?
Key properties include:
- Aqueous solubility : Measured via shake-flask method at physiological pH (7.4) and reported in mg/mL.
- LogP (partition coefficient) : Determined using octanol-water partitioning under standardized conditions (e.g., I = 0.30 M NaCl) to predict membrane permeability .
- Thermal stability : Assessed via differential scanning calorimetry (DSC) to ensure compound integrity under experimental conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported solubility or pKa data for this compound across studies?
Contradictions often arise from non-standardized experimental conditions (e.g., ionic strength, temperature). To resolve discrepancies:
- Replicate measurements under harmonized protocols (e.g., I = 0.30 M NaCl, 25°C).
- Perform statistical meta-analysis of published data to identify outliers or systematic biases.
- Validate results using complementary methods (e.g., spectrophotometric vs. potentiometric pKa determination) .
Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with biological targets (e.g., receptors)?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) and affinity (K) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding.
- Cryo-Electron Microscopy (Cryo-EM) : Resolves structural changes in target proteins upon this compound binding at near-atomic resolution .
Q. How can computational models improve the design of this compound derivatives with enhanced pharmacological profiles?
- Molecular Dynamics (MD) Simulations : Predict ligand-receptor stability and conformational changes over time.
- Quantitative Structure-Activity Relationship (QSAR) : Correlates structural features (e.g., substituent electronegativity) with activity data (e.g., IC) to guide synthetic modifications.
- Free-Energy Perturbation (FEP) : Calculates relative binding affinities of derivatives with high accuracy .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Non-linear regression (e.g., Hill equation) to estimate EC values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Probit analysis for LD determination in animal models, ensuring compliance with ethical guidelines .
Q. How should researchers structure a manuscript to report this compound’s mechanism of action while adhering to journal guidelines?
- Results Section : Present data hierarchically (e.g., in vitro binding → cellular assays → in vivo efficacy). Use tables for physicochemical properties and figures for mechanistic schematics (avoid excessive chemical structures) .
- Discussion Section : Contrast findings with prior work (e.g., Testa & Murset-Rossetti’s partition coefficient studies) and propose hypotheses for unresolved questions .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound synthesis and bioactivity assays?
- Detailed Protocols : Include molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
- Open Data : Share raw spectra (NMR, MS) and crystallographic data (if available) in supplementary materials.
- Positive/Negative Controls : Use reference compounds (e.g., carbomycin B) in bioassays to validate experimental conditions .
Q. How can researchers mitigate bias in preclinical studies of this compound’s efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
